molecular formula C14H13ClN2O B2858982 4-amino-N-(3-chloro-4-methylphenyl)benzamide CAS No. 337345-86-5

4-amino-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B2858982
CAS No.: 337345-86-5
M. Wt: 260.72
InChI Key: ARSLCHGPNLRBBS-UHFFFAOYSA-N
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Description

4-Amino-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative featuring a 4-amino substituent on the benzoyl ring and a 3-chloro-4-methylphenyl group as the amide moiety. Benzamides are widely studied for their diverse pharmacological properties, including antimicrobial, anticonvulsant, enzyme inhibitory, and kinase-modulating activities .

The synthesis of such compounds typically involves coupling substituted anilines with nitrobenzoyl chlorides followed by catalytic reduction (e.g., Ra-Ni/H₂) to convert nitro groups to amines, as demonstrated for structurally similar compounds like 4-amino-N-(2-chlorobenzyl)benzamide .

Properties

IUPAC Name

4-amino-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSLCHGPNLRBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chloro-4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines .

Scientific Research Applications

4-amino-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Antimicrobial Activity

Benzamide derivatives with polar or electron-withdrawing substituents often exhibit enhanced antimicrobial activity. For instance:

Table 1: Antimicrobial Activity of Selected Benzamides

Compound Substituent MIC (µg/ml) Target Pathogen Reference
4-Amino-N-(o-hydroxyphenyl)benzamide o-Hydroxyphenyl 25 K. pneumoniae
4-Amino-N-(3-chloro-4-methylphenyl)benzamide 3-Chloro-4-methylphenyl Not reported

The absence of reported data for the target compound highlights a research gap.

Enzyme Inhibition

Carbonic anhydrase (CA) and cholinesterase (ChE) inhibition are key therapeutic targets. Sulfonamide-containing benzamides, such as 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, show potent CA II inhibition (IC₅₀: 0.09–0.58 µM) . In contrast, the target compound lacks a sulfonamide group, which is critical for CA binding. Similarly, acetylcholinesterase (AChE) inhibition is more pronounced in analogues with bulkier substituents , suggesting that the 3-chloro-4-methyl group may offer moderate AChE/BuChE selectivity.

Anticonvulsant Activity

Anticonvulsant benzamides are evaluated using maximal electroshock (MES) and pentylenetetrazole (MET) tests:

Table 2: Anticonvulsant Activity of Selected 4-Aminobenzamides

Compound Substituent ED₅₀ (mg/kg) Protective Index (PI) Reference
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) 2-Ethylphenyl 10 (30 min)
4-Amino-N-amylbenzamide Amyl 42.98 2.8
This compound 3-Chloro-4-methylphenyl Not tested

The target compound’s aromatic substituent may enhance metabolic stability compared to alkyl chains (e.g., amyl), but its efficacy remains unvalidated. Cyclohexyl and α-methylbenzyl substituents in analogues demonstrate higher potency and safety profiles (PI > 9) , suggesting that steric and electronic effects at the amide moiety significantly influence activity.

Kinase and HDAC Inhibition

Benzamides with extended aromatic systems, such as N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline)amino]benzamide, exhibit dual kinase and histone deacetylase (HDAC) inhibitory activity . The target compound’s simpler structure lacks the quinoline moiety critical for kinase binding, underscoring the importance of π-π interactions in such applications.

Biological Activity

4-amino-N-(3-chloro-4-methylphenyl)benzamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry for its biological activities. This article explores the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H13ClN2OC_{14}H_{13}ClN_2O. Its structure features an amide functional group attached to a phenyl ring, which is further substituted with a chlorine atom and a methyl group. These substituents play crucial roles in modulating the compound’s biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study found that thiazole derivatives exhibited IC50 values less than that of doxorubicin against specific cancer cell lines, suggesting that modifications in the phenyl ring can enhance anticancer activity . The presence of electron-withdrawing groups, such as chlorine, is often correlated with increased potency .

Antibacterial Activity

Compounds with an amide linkage have demonstrated antibacterial properties. The introduction of electron-withdrawing groups has been shown to enhance these activities.

  • Research Findings : A study on thiazole derivatives indicated that compounds with similar structural features to this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 93.7 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the chemical structure influence biological activity.

Substituent Effect on Activity
Chlorine at meta positionIncreases cytotoxicity and antibacterial efficacy
Methyl groupEnhances lipophilicity and cellular uptake
Amine groupContributes to hydrogen bonding interactions

The presence of a methyl group at the para position relative to the amide enhances the compound's lipophilicity, facilitating better membrane penetration and potentially increasing biological activity .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with protein synthesis pathways.

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